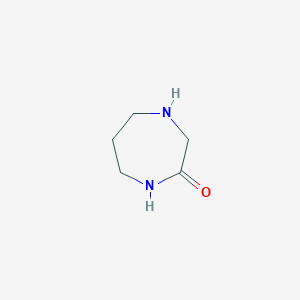

1,4-Diazépan-2-one

Vue d'ensemble

Description

1,4-Diazepan-2-one, also known as 1,4-Diazepan-2-one, is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Diazepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse en phase solide

1,4-Diazépan-2-one: les composés ont été synthétisés à l'aide d'une approche en phase solide sans trace, ce qui est important pour obtenir des composés de haute pureté de manière efficace. Cette méthode implique une alkylation intramoléculaire d'amines tertiaires, suivie d'une élimination pour produire les composés souhaités .

Biocatalyse

Le composé sert d'intermédiaire clé dans les processus biocatalytiques. Une amination réductrice asymétrique intramoléculaire enzymatique a été développée pour la synthèse de 1,4-diazépanes chiraux, qui sont structurellement liés à la This compound et présentent une importance pharmaceutique .

Traitement du diabète

This compound: les dérivés ont été optimisés en tant qu'inhibiteurs de la dipeptidyl peptidase IV, qui sont pertinents dans le traitement du diabète de type 2. Cela met en évidence le potentiel du composé dans les applications thérapeutiques et le développement de médicaments .

Synthèse pharmaceutique

Ce composé est une unité structurale cruciale dans la synthèse de divers produits pharmaceutiques. Ses dérivés se trouvent dans les médicaments utilisés pour traiter des affections telles que le glaucome, l'hypertension oculaire et l'insomnie primaire, ce qui met en évidence sa polyvalence dans la conception de médicaments .

Synthèse organique

En chimie organique, la This compound est impliquée dans des réactions qui conduisent à des composés inattendus, tels que des dérivés de la 1,4-benzodiazépine-N 4-oxyde. Cela indique son rôle dans la synthèse de molécules organiques complexes et son potentiel pour découvrir de nouvelles entités chimiques .

Safety and Hazards

Orientations Futures

Given the medicinal importance of 1,4-diazepan-2-one and related compounds, scientists are actively involved in the synthesis, reactions, and biological evaluation of these compounds . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential pharmaceutical applications .

Mécanisme D'action

Target of Action

The primary target of 1,4-Diazepan-2-one, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . GABA is a neurotransmitter in the central nervous system (CNS) that regulates brain activity . The GABA receptors are responsible for mediating inhibitory signals in the brain, and their activation leads to a decrease in neuronal excitability .

Mode of Action

Diazepam acts as a positive allosteric modulator of the GABA receptors . When Diazepam binds to the GABA receptor, it increases the total conduction of chloride ions across the neuronal cell membrane . This leads to hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal excitability .

Biochemical Pathways

The action of Diazepam involves the enhancement of GABAergic neurotransmission . This is achieved through the increased frequency of chloride channel opening events, leading to an influx of chloride ions into the neuron . This results in a decrease in the neuron’s excitability, which manifests as the various therapeutic effects of Diazepam .

Pharmacokinetics

Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .

Result of Action

The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . These effects are mediated by the enhancement of GABA activity, leading to a decrease in neuronal excitability . This can result in the relief of symptoms associated with conditions such as severe anxiety disorders, panic disorders, alcohol withdrawal, and seizures .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the pharmacokinetics of Diazepam and its metabolites can vary among individuals due to factors such as age, liver disease, and genetic polymorphisms . Furthermore, the drug’s action can be affected by the presence of other substances, such as alcohol or other CNS depressants, which can potentiate its effects .

Analyse Biochimique

Biochemical Properties

1,4-Diazepan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with gamma-aminobutyric acid (GABA) receptors, where 1,4-Diazepan-2-one acts as an agonist, enhancing the inhibitory effects of GABA in the central nervous system . This interaction is crucial for its anxiolytic and anticonvulsant properties. Additionally, 1,4-Diazepan-2-one is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert it into active metabolites such as nordiazepam, temazepam, and oxazepam .

Cellular Effects

1,4-Diazepan-2-one exerts various effects on different cell types and cellular processes. It modulates cell signaling pathways by enhancing GABAergic transmission, leading to reduced neuronal excitability . This modulation affects gene expression and cellular metabolism, resulting in decreased production of excitatory neurotransmitters. In addition, 1,4-Diazepan-2-one influences the expression of genes involved in stress response and apoptosis, contributing to its neuroprotective effects .

Molecular Mechanism

The molecular mechanism of 1,4-Diazepan-2-one involves its binding to GABA-A receptors, where it enhances the binding affinity of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This hyperpolarization reduces neuronal excitability and prevents the propagation of action potentials. Furthermore, 1,4-Diazepan-2-one inhibits the activity of certain enzymes, such as monoamine oxidase, which contributes to its anxiolytic and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazepan-2-one change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that 1,4-Diazepan-2-one maintains its efficacy in reducing neuronal excitability and preventing seizures over extended periods . Its prolonged use can lead to tolerance and dependence, necessitating careful monitoring in experimental settings .

Dosage Effects in Animal Models

The effects of 1,4-Diazepan-2-one vary with different dosages in animal models. At low doses, it exhibits anxiolytic and anticonvulsant properties without significant adverse effects . At higher doses, it can cause sedation, respiratory depression, and motor impairment . In some cases, high doses have been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

1,4-Diazepan-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes convert 1,4-Diazepan-2-one into active metabolites such as nordiazepam, temazepam, and oxazepam, which are further metabolized and excreted in the urine . The metabolic flux of 1,4-Diazepan-2-one can be influenced by factors such as age, sex, and the presence of other drugs that inhibit or induce cytochrome P450 enzymes .

Transport and Distribution

1,4-Diazepan-2-one is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution to various tissues, including the brain, liver, and kidneys . The compound’s lipophilicity allows it to cross the blood-brain barrier, contributing to its central nervous system effects . Additionally, 1,4-Diazepan-2-one can accumulate in adipose tissue, leading to prolonged effects and potential toxicity with chronic use .

Subcellular Localization

The subcellular localization of 1,4-Diazepan-2-one is primarily within the cytoplasm and the endoplasmic reticulum . It interacts with GABA-A receptors located on the cell membrane and within intracellular compartments . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These interactions are crucial for its pharmacological activity and therapeutic effects.

Propriétés

IUPAC Name |

1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRVROVYLJHJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540531 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99822-50-1 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

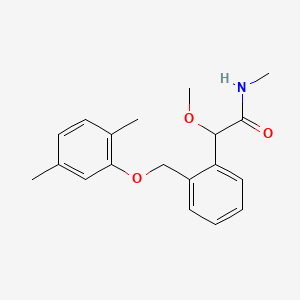

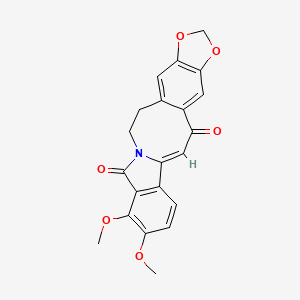

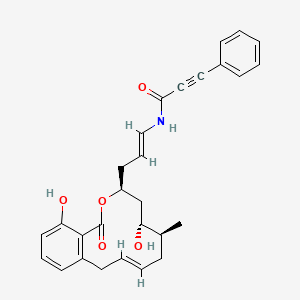

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)

![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)

![(2S,5S,6R)-6-[[(2-ethoxy-1-naphthalenyl)-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253277.png)

![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)

![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)

![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)